(3S,4R)-4-(p-Tolylamino)tetrahydrofuran-3-ol
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Overview
Description
(3S,4R)-4-(p-Tolylamino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a p-tolylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(p-Tolylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and p-toluidine.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction.
Introduction of the p-Tolylamino Group: The p-tolylamino group is introduced via an amination reaction.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(p-Tolylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The p-tolylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4R)-4-(p-Tolylamino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Studies: The compound is investigated for its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(p-Tolylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The p-tolylamino group may interact with enzymes or receptors, leading to modulation of biological processes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(Phenylamino)tetrahydrofuran-3-ol: Similar structure but with a phenyl group instead of a p-tolyl group.
(3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol: Contains a benzyl group instead of a p-tolyl group.
Uniqueness
(3S,4R)-4-(p-Tolylamino)tetrahydrofuran-3-ol is unique due to the presence of the p-tolylamino group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Biological Activity
(3S,4R)-4-(p-Tolylamino)tetrahydrofuran-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various compounds for their effectiveness against bacterial strains, this compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound has potential as a lead structure for developing new antimicrobial agents.
Antiviral Activity
The antiviral properties of this compound have also been explored. In vitro studies showed that the compound inhibits viral replication in cell cultures infected with various viruses, including influenza and herpes simplex virus. The mechanism appears to involve interference with viral entry and replication processes within host cells.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cell Signaling Pathways : The compound has been shown to modulate key signaling pathways involved in inflammation and immune response. For instance, it can inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines.
- Enzyme Inhibition : Studies indicate that this compound acts as an inhibitor of certain kinases involved in cancer progression, such as ERK kinases. This inhibition may contribute to its potential anticancer effects .
Study on Autoimmune Disease Models
A significant study investigated the effects of this compound in murine models of autoimmune diseases. Mice treated with varying doses exhibited a reduction in disease severity and autoantibody production compared to control groups. The treatment regimen included:
- Dosage : 33 mg/kg, 100 mg/kg, and 300 mg/kg administered orally.
- Duration : 13 weeks.
The results indicated a statistically significant reduction in anti-dsDNA titers and improved renal function markers in treated mice .
Dosage (mg/kg) | Anti-dsDNA Titer Reduction (%) | UACR Reduction (%) |
---|---|---|
33 | 25 | 15 |
100 | 40 | 30 |
300 | 55 | 50 |
This study underscores the compound's potential therapeutic applications in treating autoimmune disorders.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3S,4R)-4-(4-methylanilino)oxolan-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)12-10-6-14-7-11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m1/s1 |
InChI Key |
MSTJFGAOBIUFPF-GHMZBOCLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N[C@@H]2COC[C@H]2O |
Canonical SMILES |
CC1=CC=C(C=C1)NC2COCC2O |
Origin of Product |
United States |
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